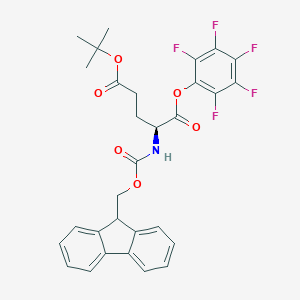

Fmoc-Glu(OtBu)-OPfp

Description

Evolution and Principles of Fmoc Chemistry in Peptide Synthesis

The development of Fmoc (9-fluorenylmethoxycarbonyl) chemistry in the late 1970s by Eric Atherton and Bob Sheppard marked a significant advancement in SPPS. lgcstandards.com This strategy employs the base-labile Fmoc group for the temporary protection of the Nα-amino group of amino acids. creative-peptides.com The Fmoc group is stable under acidic conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). lgcstandards.comwikipedia.org

This orthogonality is a key advantage of the Fmoc/tBu strategy. peptide.com While the N-terminal Fmoc group is removed with a base, the side-chain protecting groups, often based on the tert-butyl (tBu) group, are cleaved under acidic conditions, usually with trifluoroacetic acid (TFA), at the final step of cleaving the peptide from the resin. lgcstandards.compeptide.com This approach avoids the harsh acidic conditions, such as the use of hydrogen fluoride (B91410) (HF), required in the older Boc/Bzl strategy, making it compatible with a wider range of sensitive and modified peptides. wikipedia.orgnih.gov The progress in Fmoc-SPPS has been substantial, leading to its widespread use and automation in peptide synthesis. bachem.comnih.gov

Role of Protected Amino Acid Derivatives in SPPS

Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions. biosynth.com Reactive functionalities in amino acid side chains, such as those in glutamic acid, must be masked to ensure the specific and controlled formation of peptide bonds at the N-terminus. biosynth.com

In the context of Fmoc-Glu(OtBu)-OPfp, two key protecting groups are utilized:

Fmoc (9-fluorenylmethoxycarbonyl): This group protects the α-amino group of the glutamic acid. Its removal under mild basic conditions allows for the stepwise addition of the next amino acid in the sequence. creative-peptides.comadventchembio.com

OtBu (tert-butyl ester): This group protects the side-chain carboxyl group of glutamic acid. The tert-butyl group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acid (TFA) during the final cleavage step. nih.goviris-biotech.de This orthogonal protection scheme is crucial for the precise control of peptide assembly. peptide.com

The use of these protecting groups ensures that the peptide chain is elongated in the desired sequence without branching or other side reactions involving the reactive side chain of glutamic acid. biosynth.comadventchembio.com

Significance of Activated Esters in Peptide Bond Formation

The formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another. nih.gov To facilitate this reaction under mild conditions and prevent side reactions like racemization, the carboxyl group is typically "activated". rsc.orgrsc.org Activated esters are a common and effective method for this purpose. rsc.orgchempep.com

Pentafluorophenyl (PFP) esters, such as the one in this compound, are highly reactive and efficient acylating agents. wikipedia.orghighfine.com The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, thus facilitating the nucleophilic attack by the free amino group of the growing peptide chain. nih.gov

The use of pre-formed activated esters like this compound offers several advantages:

High Reactivity and Fast Coupling: PFP esters react rapidly to form amide bonds, which can help to minimize side reactions. highfine.comnih.gov

Reduced Racemization: The use of activated esters under appropriate conditions helps to suppress the loss of stereochemical integrity at the chiral center of the amino acid. rsc.org

Stability: Fmoc-amino acid-OPfp esters are generally stable enough to be isolated, stored, and used as needed without the need for in-situ activation, which can sometimes lead to side products. chempep.compeptide.com

Monitoring: The coupling reaction can sometimes be monitored, for instance, through the use of bromophenol blue. sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings on this compound

This compound is a specialized chemical reagent designed for use in Fmoc solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com It is a derivative of L-glutamic acid where the α-amino group is protected by Fmoc, the side-chain carboxylic acid is protected as a tert-butyl ester (OtBu), and the α-carboxylic acid is activated as a pentafluorophenyl ester (OPfp). apexbt.com

The pre-activated nature of this compound as a pentafluorophenyl ester means it does not require an additional coupling reagent for peptide bond formation. peptide.com This can be particularly advantageous in syntheses where standard coupling reagents might cause side reactions or racemization. peptide.com Additives like N-hydroxybenzotriazole (HOBt) can be used to accelerate the coupling reaction. peptide.com

Below are the key chemical properties of this compound:

| Property | Value |

| Chemical Name | N-α-Fmoc-L-glutamic acid γ-t.-butyl ester α-pentafluorophenyl ester |

| Synonyms | This compound |

| CAS Number | 86061-04-3 |

| Molecular Formula | C30H26F5NO6 |

| Molecular Weight | 591.52 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 119-120 °C |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |

| Storage Temperature | 2-8°C |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comapexbt.comchemicalbook.compeptide.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDYQYOPUBOMTR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459315 | |

| Record name | Fmoc-Glu(OtBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86061-04-3 | |

| Record name | 5-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86061-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Glu(OtBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-glutaminsäure-¿-t.-butylester pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fmoc Glu Otbu Opfp: a Key Building Block in Advanced Peptide Synthesis

Structural Design and Functional Groups for Fmoc-Glu(OtBu)-OPfp

The efficacy of this compound in peptide synthesis stems from its carefully designed structure, which incorporates three key functional groups: the Nα-Fmoc protecting group, the tert-butyl (OtBu) ester for side-chain protection of glutamic acid, and the pentafluorophenyl (OPfp) ester for carboxyl activation.

Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group in Nα-Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino terminus of the amino acid wikipedia.orgontosight.aiamericanpeptidesociety.org. This protection is critical to prevent the amino group from participating in unwanted reactions during peptide bond formation, ensuring that coupling occurs only at the intended site altabioscience.com. The Fmoc group is characterized by its base-lability, meaning it can be selectively removed under mild basic conditions, typically using piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) wikipedia.orgamericanpeptidesociety.orgthermofisher.com. This mild deprotection strategy is a cornerstone of the Fmoc/tert-butyl (Fmoc/tBu) approach in solid-phase peptide synthesis (SPPS), as it does not interfere with other acid-labile protecting groups or the linkage to the solid support altabioscience.comthermofisher.comiris-biotech.de. Furthermore, the Fmoc group's cleavage yields a byproduct (dibenzofulvene) that can be monitored spectroscopically, allowing for efficient tracking of the deprotection reaction wikipedia.org.

Role of the tert-Butyl (OtBu) Ester in Side-Chain Protection of Glutamic Acid

Glutamic acid, an acidic amino acid, possesses a side-chain carboxyl group that requires protection during peptide synthesis to prevent it from reacting prematurely or interfering with chain elongation peptide.com. The tert-butyl (OtBu) ester is employed for this purpose in this compound. This protecting group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin thermofisher.comiris-biotech.depeptide.com. This differential lability, known as orthogonality, ensures that the side-chain protection remains intact during chain elongation and Fmoc removal, only being removed at the final stage of the synthesis iris-biotech.depeptide.comnih.govacs.org.

Role of the Pentafluorophenyl (OPfp) Ester in Carboxyl Activation

The pentafluorophenyl (OPfp) ester moiety is responsible for activating the carboxyl group of glutamic acid, transforming it into a highly reactive species ready for nucleophilic attack by the free amino group of the growing peptide chain bachem.comgoogle.comtcichemicals.comsci-hub.se. Activated esters, such as OPfp esters, are pre-formed intermediates that facilitate efficient amide bond formation bachem.comgoogle.com. Pentafluorophenyl esters are known for their relatively good stability against hydrolysis in aqueous media while maintaining high reactivity for coupling reactions, often with minimal side reactions google.comsci-hub.seresearchgate.nethighfine.com. The use of pre-formed OPfp esters, like that in this compound, is advantageous as it can reduce the risk of racemization during coupling compared to in-situ activation methods bachem.comhighfine.comscribd.com. These activated esters are routinely used in automated SPPS due to their stability and high reactivity bachem.com.

Mechanism of Action of this compound in Peptide Coupling

The strategic combination of functional groups in this compound dictates its mechanism of action in facilitating peptide bond formation.

Enhanced Reactivity of the OPfp Activated Ester for Efficient Coupling

Table 1: Relative Coupling Rate Constants of Activated Esters

| Activated Ester Type | Relative Coupling Rate (OPfp = 111) | Reference |

| Pentafluorophenyl (OPfp) | 111 | highfine.com |

| Pentachlorophenyl (OPcp) | 3.4 | highfine.com |

| p-Nitrophenyl (ONp) | 1 | highfine.comiisc.ac.in |

Note: Values are comparative and derived from kinetic studies.

Selective Amine Acylation in the Presence of Unprotected Hydroxyl Groups

While activated esters are primarily designed to react with amine groups, they can also potentially acylate unprotected hydroxyl groups present in amino acid side chains, such as those in serine, threonine, and tyrosine nih.govresearchgate.net. However, the high reactivity and specific electronic properties of the OPfp ester in this compound generally favor the more nucleophilic amine group, leading to selective amine acylation nih.govgoogle.com. Although side reactions with hydroxyl groups can occur with some activated esters, the rapid reaction kinetics of OPfp esters with amines often outcompete reactions with less nucleophilic hydroxyl groups researchgate.net. When such side reactions do occur, specific methods exist for the selective removal of O-acylations, though the inherent selectivity of OPfp esters minimizes the need for these additional steps researchgate.net.

Table 2: Key Properties of this compound

| Property | Value/Description | Reference |

| Assay | ≥98.0% (HPLC) | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 115-125 °C | sigmaaldrich.com |

| Storage Temperature | 15-25 °C | sigmaaldrich.com |

| Application | Fmoc solid-phase peptide synthesis (SPPS) | sigmaaldrich.com |

| Functional Group | Carboxylic acid | sigmaaldrich.com |

| Reaction Suitability | Fmoc solid-phase peptide synthesis | sigmaaldrich.com |

| Empirical Formula | C30H26F5NO6 | sigmaaldrich.com |

| Molecular Weight | 591.52 | sigmaaldrich.com |

Compound List:

this compound

9-Fluorenylmethyloxycarbonyl (Fmoc)

tert-Butyl (OtBu) ester

Pentafluorophenyl (OPfp) ester

Piperidine

N,N-dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Dibenzofulvene

Serine

Threonine

Tyrosine

Glutamic acid

Aspartic acid

p-Nitrophenyl (ONp) ester

Pentachlorophenyl (OPcp) ester

Bromophenol blue

Dicyclohexylcarbodiimide (DCC)

1-hydroxy-1H-benzotriazole (HOBt)

N-hydroxysuccinimide (NHS) ester

This comprehensive approach, utilizing this compound, ensures efficient and controlled peptide synthesis, contributing to advancements in biochemical research and the development of peptide-based therapeutics.

Suppression of Epimerization During Amide Bond Formation

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant challenge in peptide synthesis. This phenomenon can lead to the formation of diastereomeric impurities, complicating purification and potentially affecting the biological activity of the synthesized peptide mdpi.comwikipedia.orgspbu.ru. Epimerization typically occurs through the formation of reactive intermediates, such as oxazolones, which can arise during the activation of the carboxyl group prior to amide bond formation mdpi.comwikipedia.org.

Activated esters are commonly used to facilitate the coupling of amino acids by increasing the electrophilicity of the carboxyl group. Among these, pentafluorophenyl (OPfp) esters are recognized for their balanced reactivity and stability, making them suitable for automated SPPS bachem.comchempep.comthieme-connect.de. The electron-withdrawing pentafluorophenyl moiety enhances the carbonyl's electrophilicity, promoting efficient aminolysis. Importantly, the use of pre-formed OPfp esters is known to reduce the risk of concomitant racemization during coupling reactions compared to some other activation methods bachem.com. While specific quantitative data detailing the epimerization rates of this compound compared to other activated glutamic acid derivatives are not universally detailed, OPfp esters are generally selected for their ability to minimize side reactions, including epimerization, especially when used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) chempep.compeptide.com. This characteristic positions this compound as a valuable reagent for synthesizing peptides with high stereochemical purity bachem.compeptide.com.

Data Table 1: Activated Esters in Peptide Coupling

| Activated Ester Type | Activating Moiety | General Reactivity | Epimerization Risk (General) | Notes |

| Pentafluorophenyl ester | Pentafluorophenyl | High | Reduced | Often used with additives (e.g., HOBt) to enhance reactivity and suppress side reactions chempep.comthieme-connect.depeptide.com. |

| N-Hydroxysuccinimide ester | N-Hydroxysuccinimide (NHS) | Moderate to High | Moderate | Widely used, offering good stability thieme-connect.de. |

| N-Hydroxybenzotriazole ester | N-Hydroxybenzotriazole (HOBt) | High | Low | An effective additive and activating moiety that can suppress epimerization wikipedia.org. |

| N-Hydroxy-7-azabenzotriazole ester | N-Hydroxy-7-azabenzotriazole (HOAt) | Very High | Very Low | Highly effective in suppressing epimerization, particularly for challenging couplings mdpi.comwikipedia.org. |

Methodological Considerations and Applications in Peptide Synthesis

Optimized Coupling Conditions and Reaction Kinetics Utilizing Fmoc-Glu(OtBu)-OPfp

The efficiency of peptide bond formation is paramount in solid-phase peptide synthesis (SPPS), and the use of pre-activated amino acid derivatives such as this compound offers distinct advantages in achieving high coupling yields and minimizing side reactions. The optimization of coupling conditions, including the choice of solvent, the use of activator systems and additives, and the precise timing of the reaction, is critical for the successful synthesis of complex peptides.

Solvent Selection for this compound Usage

The choice of solvent in SPPS plays a crucial role in the swelling of the peptide-resin, the solubility of reagents, and the kinetics of the coupling reaction. For the coupling of this compound, polar aprotic solvents are generally favored as they facilitate the dissolution of the protected amino acid and promote the accessibility of the reactive sites on the growing peptide chain.

Dimethylformamide (DMF) is the most commonly employed solvent in Fmoc-based SPPS and is highly suitable for the use of this compound. nih.gov Its high polarity effectively solvates the peptide-resin, leading to excellent swelling and facilitating diffusion of the activated amino acid. Kinetic studies have demonstrated that the use of DMF with Fmoc-pentafluorophenyl esters leads to facile amide bond coupling, contributing to the synthesis of peptides with high purity. nih.gov

N-Methyl-2-pyrrolidone (NMP) is another suitable polar aprotic solvent that can be used for the coupling of this compound. It shares many of the favorable properties of DMF, including good solvating power for both the resin and the amino acid derivatives.

While other solvents such as dichloromethane (B109758) (DCM) can be used in peptide synthesis, DMF and NMP remain the primary choices for coupling reactions involving Fmoc-pentafluorophenyl esters due to their ability to promote efficient and rapid bond formation. The selection between DMF and NMP can sometimes be influenced by the specific properties of the peptide sequence being synthesized, particularly its tendency for aggregation.

Interactive Table: Solvent Properties and Their Impact on this compound Coupling

| Solvent | Polarity (Dielectric Constant) | Resin Swelling | Coupling Efficiency | Notes |

| Dimethylformamide (DMF) | 36.7 | Excellent | High | The standard and most widely used solvent in Fmoc-SPPS. nih.gov |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Excellent | High | A common alternative to DMF, sometimes preferred for its ability to disrupt peptide aggregation. |

| Dichloromethane (DCM) | 8.9 | Moderate | Variable | Less polar than DMF and NMP, may result in slower coupling kinetics. |

Reaction Time Optimization for Challenging Sequences with this compound

The high reactivity of pentafluorophenyl esters allows for significantly reduced coupling times compared to other activation methods. Kinetic studies have shown that the coupling speed of OPfp esters is substantially faster than other active esters like pentachlorophenyl (OPCP) and nitrophenyl (ONp) esters, with a relative rate of 111:3.4:1, respectively. highfine.com This rapid reaction is advantageous in minimizing side reactions that can occur during prolonged coupling steps. highfine.com

For standard peptide sequences, coupling with this compound can be completed in a relatively short time frame, often within 30 to 60 minutes. However, for "difficult" or challenging sequences, such as those containing sterically hindered amino acids or sequences prone to aggregation, optimization of the reaction time is crucial.

Microwave-assisted peptide synthesis has been shown to dramatically accelerate the coupling of Fmoc-amino acid pentafluorophenyl esters, with some couplings being completed in as little as 30-45 seconds. researchgate.net This high-speed synthesis can be particularly beneficial for overcoming the challenges posed by difficult sequences.

In the absence of microwave assistance, extending the reaction time for challenging couplings is a common strategy. Monitoring the reaction using a qualitative method like the ninhydrin (B49086) test can help determine the necessary reaction time to ensure the coupling goes to completion. For particularly stubborn couplings, a double coupling protocol, where the coupling step is repeated with fresh reagents, may be employed to achieve a quantitative yield. chempep.com

Applications in the Synthesis of Complex Peptides

The unique properties of this compound make it a valuable tool for the synthesis of complex peptides, where issues such as steric hindrance and the demands of automated synthesis require highly efficient and reliable coupling strategies.

Overcoming Steric Hindrance in Peptide Chain Elongation

Steric hindrance, arising from bulky side chains of adjacent amino acids in a peptide sequence, can significantly impede the efficiency of peptide bond formation. This can lead to incomplete couplings, resulting in deletion sequences and a lower purity of the final product. The high reactivity of this compound provides a powerful means to overcome such steric challenges.

The electrophilicity of the pentafluorophenyl ester facilitates the nucleophilic attack by the terminal amine of the growing peptide chain, even when it is sterically encumbered. This allows for efficient coupling in sequences that would be problematic with less reactive activation methods. For instance, the coupling of an amino acid to a proline residue or a C-terminally substituted amino acid can be challenging, and the use of a highly reactive OPfp ester can drive these difficult couplings to completion.

While direct studies focusing solely on this compound for overcoming steric hindrance are limited, the general principle of using highly activated amino acid derivatives for this purpose is well-established in peptide chemistry. The rapid kinetics of OPfp ester coupling helps to ensure that the desired amide bond is formed before potential side reactions can occur, which is a significant advantage when dealing with sterically hindered residues.

Efficiency in Automated Peptide Synthesizers Utilizing this compound

Automated peptide synthesizers have become an indispensable tool in both research and industrial settings for the production of peptides. The success of automated synthesis relies on the use of robust and highly efficient chemical protocols. This compound is well-suited for use in automated synthesizers for several reasons. bachem.comchempep.com

Furthermore, Fmoc-amino acid pentafluorophenyl esters are typically stable, crystalline solids that are easy to handle and dissolve readily in standard SPPS solvents like DMF. nih.gov This makes them convenient for use in the automated delivery systems of modern peptide synthesizers. The reliable and high-yield couplings achieved with this compound contribute to the synthesis of high-purity peptides, which simplifies the subsequent purification process. nih.gov

The use of this compound in automated synthesis is a key component of strategies aimed at producing complex peptides and peptide libraries in an efficient and reliable manner.

Synthesis of Long and Aggregation-Prone Peptide Sequences with Improved Purity

A significant challenge in solid-phase peptide synthesis (SPPS) is the on-resin aggregation of the growing peptide chain, which can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low purity of the final product. peptide.com This issue is particularly prevalent during the synthesis of long or hydrophobic peptide sequences that are prone to forming stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding. peptide.com

The use of this compound can mitigate these issues. As a pre-activated amino acid derivative, it does not require an in-situ activation step with standard coupling reagents. peptide.com The pentafluorophenyl ester is a highly reactive leaving group, facilitating rapid acylation of the free N-terminal amine of the resin-bound peptide. This accelerated coupling kinetic is critical in "difficult" sequences; by minimizing the reaction time, the opportunity for the peptide chains to self-associate and aggregate is significantly reduced. peptide.com The high reactivity ensures a more complete and efficient coupling, which translates to a lower incidence of deletion-related impurities and a higher purity of the crude peptide product.

Generation of Peptide Arrays and Libraries Using this compound

Peptide arrays and libraries are powerful tools for high-throughput screening in drug discovery, epitope mapping, and enzyme substrate profiling. Their synthesis requires the rapid and parallel construction of hundreds to thousands of distinct peptide sequences. The use of activated amino acid derivatives like this compound is well-suited for such applications.

One innovative method for creating peptide arrays involves a particle-based synthesis where a laser printer is used to deliver Fmoc-amino acid-OPfp esters embedded within toner particles to specific locations on a solid support. nih.gov After delivery, the particles are melted, allowing the activated amino acid to diffuse and couple to the support. nih.gov This process is repeated in cycles to build the desired peptide sequences in a spatially defined array. nih.gov The pre-activated nature of the OPfp ester simplifies the chemistry, making it amenable to automated, high-throughput platforms and avoiding the need for complex fluid handling systems for in-situ activation at each position.

Integration into Specialized Peptide Synthesis Protocols

Solid-Phase Synthesis of Liraglutide and Related Peptides

Liraglutide is a complex, 31-amino acid therapeutic peptide with a fatty acid modification. Its industrial-scale solid-phase synthesis presents numerous challenges, including the potential for deletion mutations and racemization. google.com To enhance efficiency and purity, synthetic strategies have been developed that utilize pre-formed, activated dipeptide fragments instead of single amino acid residues.

In one patented method for Liraglutide synthesis, several dipeptide fragments featuring a C-terminal pentafluorophenyl ester are employed. google.com The use of fragments such as Fmoc-Glu(OtBu)-Gly-OPfp improves the synthetic outcome by reducing the total number of coupling steps and overcoming potentially difficult couplings between individual residues. google.com This approach has been shown to effectively minimize the formation of common deletion impurities, leading to a crude product with higher content and purity. google.com

| Dipeptide Fragment | Purpose in Synthesis |

|---|---|

| Boc-His(Boc)-Ala-OPfp | Reduces potential for D-histidine racemic impurities. |

| Fmoc-Glu(OtBu)-Gly-OPfp | Prevents formation of deletion impurities at this junction. |

| Fmoc-Thr(tBu)-Phe-OPfp | Improves coupling efficiency and reduces deletion sequences. |

| Fmoc-Gln(Trt)-Ala-OPfp | Minimizes impurities by using a pre-formed dipeptide. |

| Fmoc-Tyr(tBu)-Leu-OPfp | Enhances purity by reducing the number of coupling steps. |

| Fmoc-Asp(OtBu)-Val-OPfp | Facilitates a difficult coupling to improve yield. |

| Fmoc-Ile-Ala-OPfp | Reduces potential for deletion of Alanine. |

| Fmoc-Leu-Val-OPfp | Improves synthesis of this hydrophobic segment. |

| Fmoc-Arg(NO2)-Gly-OPfp | Used in fragment coupling to the growing peptide chain. |

Development of Peptide Inhibitors and Therapeutic Agents

The synthesis of peptide-based inhibitors and therapeutic agents often involves non-standard amino acids, complex cyclic structures, or other modifications designed to enhance potency, selectivity, and stability. A common strategy for developing protease inhibitors, for example, involves modifying the peptide backbone to mimic the tetrahedral intermediate of enzymatic hydrolysis. nih.gov

The chemical synthesis of these highly modified peptides requires robust and efficient coupling methods to ensure high yields and purity. The use of a pre-activated building block like this compound is advantageous in these multi-step, complex syntheses. Its high reactivity ensures efficient incorporation into the peptide sequence, which is particularly important when working with expensive or synthetically challenging modified residues. The clean and rapid coupling afforded by the OPfp ester minimizes side reactions, simplifying the purification of the final, often precious, therapeutic agent.

Synthesis of Peptides for Structural Biology Studies

Structural biology techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the three-dimensional structure of peptides and proteins. These methods demand peptide samples of exceptionally high purity (>98%), as even minor impurities can interfere with crystallization or complicate spectral analysis.

The synthesis of peptides for such studies must be optimized to achieve the highest possible quality. This compound contributes to this goal by promoting highly efficient and clean coupling reactions during SPPS. By minimizing the formation of deletion or modified sequences that can be difficult to separate from the target peptide, its use helps ensure that the final product meets the stringent purity requirements for structural analysis. This is especially critical when synthesizing peptides containing expensive isotopically labeled amino acids for NMR studies, where maximizing the yield of the correct, high-purity sequence is essential.

Comparative Analysis with Other Protected Glutamic Acid Derivatives and Activated Esters

Comparison of Fmoc-Glu(OtBu)-OPfp with Fmoc-Glu(OtBu)-OH

The primary distinction between this compound and Fmoc-Glu(OtBu)-OH lies in the activation state of the α-carboxyl group. The former is a pre-activated pentafluorophenyl ester, while the latter requires an in situ activation step during the coupling phase of SPPS.

Fmoc-Glu(OtBu)-OH requires the addition of coupling reagents, such as carbodiimides (e.g., DIC) or phosphonium (B103445)/aminium salts (e.g., HBTU, PyBOP), to form a reactive species capable of acylating the free amine of the growing peptide chain. This in situ activation process, while effective, introduces additional reagents and potential side reactions into the synthesis cycle.

In contrast, this compound is a highly reactive activated ester. nih.gov The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. This pre-activation obviates the need for separate coupling reagents at the point of amide bond formation, streamlining the process. The high reactivity of PFP esters leads to rapid coupling reactions, which can enhance coupling efficiency, particularly in the synthesis of challenging or aggregation-prone sequences. chempep.com

| Feature | This compound | Fmoc-Glu(OtBu)-OH |

|---|---|---|

| Activation | Pre-activated α-carboxyl group (Pentafluorophenyl ester) | Requires in situ activation with coupling reagents |

| Reactivity | High intrinsic reactivity | Reactivity is dependent on the chosen coupling reagent |

| Coupling Step | Direct acylation of the N-terminal amine | Activation followed by acylation |

| Additional Reagents | Generally not required for coupling | Requires coupling reagents (e.g., DIC, HBTU) and potentially additives (e.g., HOBt) |

Furthermore, the absence of additional coupling reagents and their byproducts can simplify the washing steps and minimize the potential for side reactions that might be promoted by these reagents. nih.gov The progress of the coupling reaction can also be monitored, for instance, by using bromophenol blue. sigmaaldrich.com This streamlined workflow contributes to higher throughput and potentially purer crude peptides, which is a significant consideration in both research and manufacturing settings. bachem.comnih.gov

Comparison of this compound with Fmoc-Glu(OBzl)-OH

The choice of side-chain protecting group for glutamic acid is another critical factor in SPPS. The tert-butyl (tBu) ester in this compound and the benzyl (B1604629) (Bzl) ester in Fmoc-Glu(OBzl)-OH are both widely used, but they belong to different orthogonal protection schemes.

The Fmoc/tBu protection strategy is a truly orthogonal system. iris-biotech.de The Nα-Fmoc group is labile to basic conditions (typically 20% piperidine (B6355638) in DMF), while the tBu side-chain protecting group is stable to these conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.deadventchembio.com This orthogonality allows for the selective deprotection of the N-terminus at each cycle without affecting the side-chain protection.

The benzyl ester, on the other hand, is typically associated with the Boc/Bzl protection strategy. In this scheme, both the Nα-Boc group and the Bzl side-chain protecting groups are acid-labile. peptide.com Although different strengths of acid are used for their removal (TFA for Boc, and harsher acids like HF for Bzl), this system is not considered fully orthogonal. researchgate.netiris-biotech.de Using a benzyl ester for side-chain protection in an Fmoc-based strategy would require a final cleavage step with a very strong acid, which could lead to undesired side reactions. researchgate.net

| Protecting Group | Typical Protection Scheme | Cleavage Conditions | Orthogonality with Fmoc |

|---|---|---|---|

| tert-Butyl (OtBu) | Fmoc/tBu | Strong acid (e.g., TFA) iris-biotech.de | Yes iris-biotech.de |

| Benzyl (OBzl) | Boc/Bzl | Very strong acid (e.g., HF) peptide.com | No (requires harsh final cleavage) |

The choice between a tert-butyl and a benzyl ester for the side-chain protection of glutamic acid can influence the profile of side reactions during SPPS. The harsh acidic conditions required for the final cleavage of benzyl esters can promote various side reactions. researchgate.net

Conversely, the milder cleavage conditions associated with the Fmoc/tBu strategy generally lead to fewer side reactions. nih.gov However, one of the most significant side reactions in Fmoc-SPPS is the formation of aspartimide, particularly at Asp-Xxx sequences. While less common with glutamic acid, the potential for cyclization side reactions is a consideration. The use of the tBu protecting group is generally effective at minimizing such side reactions under standard Fmoc-SPPS conditions. peptide.com

Comparative Efficacy of Pentafluorophenyl Esters vs. Other Activated Esters in SPPS

Pentafluorophenyl esters are part of a broader class of activated esters used in SPPS. Their efficacy is often compared to other activated esters, such as N-hydroxysuccinimide (OSu) esters, p-nitrophenyl (ONp) esters, and others. The reactivity of these esters is a key determinant of their suitability for SPPS.

| Activated Ester | Abbreviation | Relative Reactivity | Notes |

|---|---|---|---|

| Pentafluorophenyl ester | OPfp | High | Highly reactive, suitable for routine and automated SPPS. nih.gov |

| N-Hydroxysuccinimide ester | OSu | Moderate to High | Commonly used, but can be less reactive than OPfp esters. |

| p-Nitrophenyl ester | ONp | Low to Moderate | One of the earlier activated esters used; generally slower coupling rates. nih.gov |

| 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester | ODhbt | High | Highly reactive, has been popular in automated SPPS. chempep.com |

N-Hydroxysuccinimide (OSu) Esters

N-Hydroxysuccinimide (OSu) esters, also known as NHS esters, were among the earliest and most widely used forms of activated esters in Fmoc-SPPS. peptide2.combachem.com Like OPfp esters, Fmoc-amino acid-OSu derivatives can be prepared, isolated, purified, and stored, offering the convenience of a pre-activated building block. bachem.com This approach avoids the need for an in situ activation step during the coupling phase on the solid support.

However, comparative studies and extensive practical application have revealed certain limitations of OSu esters relative to their pentafluorophenyl counterparts. The coupling reactions of OSu esters tend to be slower, even with the addition of catalysts like 1-Hydroxybenzotriazole (HOBt). peptide2.com This slower reaction kinetic can be a significant drawback, particularly in the synthesis of long or "difficult" peptide sequences where rapid and complete reactions are necessary to achieve high purity of the final product. Furthermore, Fmoc-amino acid-OSu esters have been shown to be susceptible to a specific side reaction that forms a succinimido-carbonyl-β-alanine-N-hydroxysuccinimide ester, an impurity that can be incorporated into the growing peptide chain. peptide2.com In contrast, OPfp esters exhibit higher reactivity, leading to faster and more efficient couplings, which is a key reason they have become one of the most commonly used classes of activated esters in modern Fmoc-SPPS. peptide2.comchempep.com

Benzotriazolyl Esters

Benzotriazolyl esters represent a highly reactive class of activated species that are almost exclusively generated in situ during the coupling step. This is achieved by using a combination of a protected amino acid, a coupling reagent, and a benzotriazole-based additive. Common additives include 1-Hydroxybenzotriazole (HOBt) and its more reactive aza-analogue, 1-Hydroxy-7-azabenzotriazole (HOAt). peptide2.comluxembourg-bio.com The activation is typically performed with aminium/uronium salts like HBTU and TBTU or phosphonium salts such as PyBOP. bachem.comchempep.com

When comparing this compound with this method, the primary difference lies in the "pre-formed" versus "in situ" activation strategy. The in situ approach offers flexibility but introduces the coupling reagents directly into the reaction vessel with the resin-bound peptide. This can sometimes lead to side reactions; for instance, uronium/aminium reagents can react with the free N-terminal amine of the peptide to form a guanidine (B92328) moiety, which irreversibly terminates the chain. peptide.com

This compound, being a pre-formed ester, circumvents this issue by avoiding the direct contact of the activating agent with the growing peptide chain. nih.gov The reactivity of OPfp esters is very high, and it is often further accelerated by the addition of HOBt as a catalyst during the coupling step. chempep.comnih.gov This combination of high reactivity and the cleanliness of using a pre-formed active ester makes the OPfp method a robust choice, especially in automated peptide synthesis where convenience and reliability are paramount. chempep.com

Fluoride-Based Activation

The use of Fmoc-amino acid fluorides is another potent strategy for peptide bond formation. These derivatives are highly reactive, often more so than the corresponding OPfp esters. Like OPfp esters, Fmoc-amino acid fluorides can be prepared as crystalline, stable solids that are suitable for storage. chempep.com This high reactivity allows for very rapid coupling times, which can be advantageous for sterically hindered amino acids or aggregation-prone sequences.

The generation of acyl fluorides can also be achieved in situ. For example, treatment of an Fmoc-amino acid with cyanuric fluoride (B91410) or, more recently, the use of pentafluoropyridine (B1199360) to generate the acyl fluoride from the carboxylic acid has been reported. chempep.comnih.gov

The primary advantage of fluoride-based activation is its sheer speed, which can lead to very clean and efficient couplings. However, the high reactivity of acyl fluorides also makes them more sensitive to moisture. In comparison, this compound provides a balance of high reactivity and greater stability, making it a reliable and easy-to-handle reagent for a wide range of synthetic challenges. bachem.com While less common than OPfp or in situ benzotriazole (B28993) methods, fluoride-based activation remains a powerful tool, particularly for demanding coupling steps. chempep.com

Role in Minimizing Side Reactions and Enhancing Purity

The use of this compound plays a significant role in enhancing the purity of synthetic peptides by minimizing several common side reactions.

One of the most critical side reactions during peptide coupling is racemization , the loss of stereochemical integrity at the α-carbon of the amino acid. The urethane-based Fmoc protecting group itself helps to suppress racemization. nih.gov However, the risk increases with highly activating coupling methods. The high reactivity of OPfp esters leads to rapid amide bond formation, which kinetically outcompetes the pathways leading to racemization. highfine.com Using pre-formed OPfp esters is particularly beneficial as it avoids the presence of excess coupling reagents and strong bases for extended periods, conditions which can promote racemization. bachem.compeptide.com

Finally, the stability of OPfp esters relative to more transient activated species means they are less susceptible to spontaneous hydrolysis during the coupling reaction, ensuring that the reagent is efficiently consumed in the desired amide bond formation. This efficiency contributes directly to higher crude peptide purity and simplifies subsequent purification steps. nih.gov

Table 1: Comparative Analysis of Activated Esters

| Feature | This compound | Fmoc-Glu(OtBu)-OSu | Benzotriazolyl Esters (in situ) | Acyl Fluorides |

|---|---|---|---|---|

| Activation Strategy | Pre-formed | Pre-formed | In situ | Pre-formed or In situ |

| Reactivity | High | Moderate to Low | Very High | Very High |

| Stability | Crystalline, stable solid | Stable solid | Transient species | Stable if isolated, moisture-sensitive |

| Common Side Reactions | Low risk of racemization | Succinimidyl-related impurities, slower coupling | Guanidinylation (with uronium reagents), racemization risk | Sensitive to hydrolysis |

| Typical Use | Automated & manual SPPS | Less common in modern SPPS | Demanding couplings, manual & automated SPPS | Sterically hindered couplings |

Challenges and Strategies for Mitigating Undesired Reactions in Fmoc Glu Otbu Opfp Peptide Synthesis

Minimization of Aspartimide Formation and Racemization

Two of the most significant side reactions during Fmoc-based SPPS are aspartimide formation and racemization. While Fmoc-Glu(OtBu)-OPfp involves glutamic acid, the principles of aspartimide formation are highly relevant and often discussed in the broader context of protecting group strategies for acidic amino acids. Racemization is a universal challenge during peptide bond formation.

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that is a persistent challenge in Fmoc SPPS. nih.govsemanticscholar.org This side reaction occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide (B58015) ring. This aspartimide intermediate is susceptible to nucleophilic attack by piperidine (B6355638) (used for Fmoc deprotection) or hydrolysis, which can lead to a mixture of α- and β-peptides, as well as racemized products. iris-biotech.deiris-biotech.de

The propensity for aspartimide formation is highly dependent on the peptide sequence. nih.gov The most problematic sequences are typically Asp-Xxx motifs, where the C-terminal amino acid (Xxx) is small and unhindered, such as Glycine, Asparagine, Aspartic acid, or Serine. iris-biotech.de The conformation of the growing peptide chain and the steric bulk of the residue following the aspartic acid play a significant role. researchgate.net

Several strategies have been developed to suppress this unwanted side reaction. One common approach is to increase the steric hindrance of the side-chain protecting group to disfavor the cyclization reaction. While the tert-butyl (OtBu) group offers some protection, bulkier esters can be more effective. iris-biotech.deiris-biotech.de Another successful strategy involves the use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding the aspartic acid. peptide.com This modification prevents the initial cyclization by sterically blocking the backbone amide. peptide.com

| Strategy for Minimizing Aspartimide Formation | Mechanism of Action | Key Considerations |

| Use of Bulky Side-Chain Esters | Increases steric hindrance around the side-chain carbonyl, making intramolecular attack by the backbone amide less favorable. iris-biotech.deiris-biotech.de | May introduce solubility issues or require modified cleavage conditions. |

| Backbone Protection (e.g., Hmb, Dmb) | A protecting group on the amide nitrogen preceding the Asp residue sterically blocks the cyclization needed to form the aspartimide. peptide.com | Coupling to the protected amino acid can be difficult; groups are removed during final TFA cleavage. peptide.com |

| Modified Deprotection Conditions | Using weaker bases than piperidine or adding acidic modifiers can reduce the rate of the base-catalyzed cyclization. iris-biotech.de | May lead to incomplete Fmoc removal, requiring longer reaction times or alternative reagents. |

This interactive table summarizes key strategies to mitigate aspartimide formation.

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern during peptide synthesis, particularly during the activation step required for amide bond formation. rsc.org The mechanism often involves the formation of a planar oxazolone (B7731731) intermediate, which can be easily deprotonated and re-protonated to yield a mixture of L- and D-isomers. peptide.com

The use of pre-activated esters, such as pentafluorophenyl (OPfp) esters, offers a distinct advantage in minimizing racemization. rsc.orgbachem.com Unlike in situ activation methods that use coupling reagents like carbodiimides, Fmoc-amino acid-OPfp esters are stable, crystalline compounds that can be isolated and purified before use. bachem.compeptide.com This pre-activation strategy circumvents the "overactivation" of the carboxylic acid that can occur with some coupling reagents, which is a primary driver of racemization. rsc.org The moderate reactivity of OPfp esters is sufficient for efficient coupling without promoting the side reaction of oxazolone formation, thus preserving the optical purity of the amino acid. rsc.orgbachem.com

| Activation Method | Potential for Racemization | Rationale |

| In situ Activation (e.g., DIC/HOBt) | Higher | The reaction generates highly reactive intermediates that can promote oxazolone formation if not rapidly consumed. |

| Pre-formed Active Esters (e.g., OPfp) | Lower | The ester is a stable, moderately reactive species that couples efficiently while minimizing the risk of racemization-prone intermediates. bachem.compeptide.com |

This interactive table compares the racemization risk of different activation methods.

Management of Protecting Group Lability and Scavenging During Cleavage

The success of peptide synthesis relies on the orthogonal stability of protecting groups. The γ-carboxyl of glutamic acid is protected by a tert-butyl (OtBu) ester in this compound, which is designed to be stable throughout the synthesis but readily removable during the final cleavage step.

The OtBu ester is a widely used protecting group due to its stability under the basic conditions of Fmoc deprotection and the neutral conditions of peptide coupling. luxembourg-bio.com Its removal is achieved under strongly acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. iris-biotech.deacsgcipr.org

The cleavage mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, which is protonated to form the stable tert-butyl cation. nih.gov While generally efficient, this process is not without potential complications. The highly reactive tert-butyl cation generated during deprotection can re-attach to electron-rich side chains of certain amino acids. nih.gov

To prevent the reactive tert-butyl cation from causing undesired modifications, "scavengers" are added to the cleavage cocktail. nih.gov These are nucleophilic species that efficiently trap the carbocations as they are formed. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.

The tert-butyl cation can alkylate the side chains of sensitive amino acids, particularly Tryptophan and Methionine. nih.gov In the absence of effective scavengers, this can lead to significant amounts of modified and difficult-to-separate peptide impurities. The choice of scavenger cocktail depends on the specific amino acids present in the peptide sequence.

| Scavenger | Target Side Reaction | Mechanism |

| Water | Traps tert-butyl cation | Reacts with the carbocation to form tert-butanol. |

| Triisopropylsilane (TIS) | Reduces oxidized species, traps cations | Reduces Trp side chains that may have been oxidized and acts as a hydride donor to reduce the tert-butyl cation to isobutane. |

| Thioanisole / Dithiothreitol (DTT) | Prevents alkylation of Met and Trp | Acts as a "soft" nucleophile to trap the tert-butyl cation and prevent modification of sulfur-containing or indole (B1671886) side chains. iris-biotech.de |

This interactive table outlines the function of common scavengers used during peptide cleavage.

Considerations for Post-Synthetic Peptide Purification

The final stage of any peptide synthesis is purification, which aims to isolate the target peptide from a complex mixture of byproducts. The challenges discussed previously—aspartimide formation, racemization, and incomplete deprotection or scavenger-related modifications—all contribute to the generation of impurities that must be removed. semanticscholar.org Peptides containing impurities from aspartimide formation are particularly challenging to purify due to the similar physicochemical properties of the desired α-peptide and the undesired β-peptide and piperidide adducts. iris-biotech.de

The primary method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). The success of purification depends on achieving adequate separation between the target peptide and its closely related impurities. The strategic mitigation of side reactions during synthesis is therefore paramount, as it directly simplifies the post-synthetic purification process. A cleaner crude product not only improves the final yield but also reduces the time and resources required for purification. frontiersin.orgnih.gov

Advanced Research Directions and Future Perspectives on Fmoc Glu Otbu Opfp

Novel Methodologies and Their Potential Relevance for Fmoc-Glu(OtBu)-OPfp Usage

Aqueous Solid-Phase Peptide Synthesis (ASPPS) Methodologies

A significant push towards "green chemistry" has spurred the development of Aqueous Solid-Phase Peptide Synthesis (ASPPS), a method aimed at replacing hazardous dipolar aprotic solvents with water-based systems. nih.govresearchgate.net Recent breakthroughs have demonstrated that Fmoc/t-Bu SPPS can be successfully performed in aqueous media using standard Fmoc-protected amino acids. nih.gov This is achieved through a careful selection of resins, such as TentaGel S, and the use of green co-solvents that improve resin swelling and reagent solubility. nih.govresearchgate.net

While these studies primarily focus on in-situ activation of standard Fmoc-amino acids, the potential for incorporating pre-activated esters like this compound is significant. The high reactivity and improved stability of pentafluorophenyl esters compared to other active esters could be advantageous in an aqueous environment, potentially leading to faster coupling times and higher efficiency. nih.gov Future research will likely explore the compatibility and optimization of this compound and other OPfp esters within these sustainable, water-based synthesis protocols, which could reduce the environmental impact of peptide production.

Particle-Based Merrifield Synthesis and Laser Printing Applications for Fmoc-Amino Acid-OPfp Esters

A revolutionary approach to high-throughput peptide synthesis involves combining laser printing technology with solid-phase synthesis. pepperprint.combiospace.com This method, known as particle-based Merrifield synthesis, utilizes a specialized laser printer equipped with toner cartridges containing the 20 different proteinogenic Fmoc-amino acid-OPfp esters embedded within toner particles. researchgate.netresearchgate.netnih.gov

The process involves the precise deposition of these amino acid "toner" particles onto a solid support, such as a glass slide. researchgate.netresearchgate.net A subsequent heating step melts the toner, releasing the activated this compound (or other amino acid ester), which then couples to the growing peptide chain on the support. researchgate.netresearchgate.net Standard Fmoc deprotection and wash steps complete the cycle, which can be repeated to generate high-density peptide arrays. researchgate.netnih.gov The choice of Fmoc-amino acid-OPfp esters for this technology is based on their stability as activated derivatives and their commercial availability. researchgate.net This technology enables the rapid, combinatorial synthesis of vast peptide libraries on microarrays, which are powerful tools for applications like epitope mapping and identifying protein binding partners. pepperprint.comnih.gov

Expanding the Scope of Peptide Therapeutics and Diagnostics through Optimized Synthesis

The development of new peptide-based drugs and diagnostic agents relies heavily on the ability to synthesize target molecules efficiently and with high purity. nih.gov Fmoc-based SPPS has become the dominant methodology, in part because its milder conditions are compatible with a wide range of modified and sensitive peptides. nih.gov The use of pre-activated building blocks like this compound contributes to this optimization.

Continued Research into Optimizing this compound for Challenging Sequences

A persistent issue in SPPS is the synthesis of "difficult sequences," which are prone to intra- or intermolecular aggregation. nih.govrsc.org This aggregation, often due to the formation of β-sheet structures on the resin, can hinder both the deprotection and coupling steps, leading to incomplete reactions and low yields. nih.govfrontiersin.org

While this compound's precursor, Fmoc-Glu(OtBu)-OH, is a standard component in peptide synthesis, research is ongoing to fine-tune its application in these difficult contexts. nih.gov Strategies to overcome aggregation include modifying synthesis conditions and incorporating structure-disrupting elements. adventchembio.comnih.gov For a pre-activated ester like this compound, optimization research would focus on parameters such as:

Coupling Additives: Investigating the effect of different additives that can enhance reaction rates and minimize side reactions.

Solvent Systems: Exploring alternative solvent mixtures that can disrupt on-resin aggregation.

Temperature: Studying the impact of elevated temperatures on coupling efficiency for sterically hindered or aggregation-prone sequences.

Computational tools and deep learning models are also emerging to predict difficult sequences, allowing for proactive optimization of the synthesis strategy. adventchembio.com Continued research will ensure that the coupling of this compound is maximized even when it is part of a sequence that is inherently challenging to assemble.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.